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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951

In Vivo Efficacy of Birabresib: A Comparative
Analysis

A direct comparative study of the in vivo efficacy of racemic Birabresib (also known as OTX015
or MK-8628) versus its individual enantiomers, (R)-Birabresib or (S)-Birabresib, has not been
identified in the reviewed scientific literature. However, it has been established that the (-)-
enantiomer, corresponding to the (S)-configuration, is the biologically active form.

This guide provides a comprehensive overview of the available in vivo efficacy data for the
racemic mixture of Birabresib in various preclinical cancer models. The data presented is
intended for researchers, scientists, and drug development professionals to facilitate an
objective understanding of Birabresib's performance.

Quantitative Data Summary

The following table summarizes the in vivo anti-tumor activity of racemic Birabresib in several
xenograft models.
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. . Dosing
Tumor Model Cell Line Mouse Strain . Outcome
Regimen
NUT Midline 100 mg/kg, g.d., 79% tumor
) Ty82 Nude o
Carcinoma p.o. growth inhibition
NUT Midline 10 mg/kg, b.i.d., 61% tumor
) Ty82 Nude o
Carcinoma p.o. growth inhibition
Malignant Pleural Significant delay
_ MPM473 N/A N/A _
Mesothelioma in cell growth
Significantly
Glioblastoma U87MG N/A N/A increased
survival
Strong antitumor
Diffuse Large B- 50 mg/kg/day, activity in
I SUDHL2 N/A S Y

cell Lymphoma

p.o.

combination with

other agents

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

NUT Midline Carcinoma Xenograft Study

Animal Model: Nude mice.

Cell Line: Ty82 human BRD-NUT midline carcinoma cells.

Tumor Implantation: Established Ty82 xenografts.

Treatment Groups: Mice were randomized into vehicle control and treatment groups.

Drug Administration: Birabresib was administered orally (p.0.) once daily (g.d.) at 100 mg/kg
or twice daily (b.i.d.) at 10 mg/kg.

Endpoint: Tumor growth inhibition was assessed at the end of the study.
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Malignant Pleural Mesothelioma Xenograft Study

o Animal Model: Patient-derived xenograft (PDX) models (MPM473, MPM487, and MPM484).

o Treatment: Birabresib was compared with standard-of-care chemotherapies, cisplatin,
gemcitabine, and pemetrexed.

e Endpoint: The primary outcome was the delay in tumor growth. In the MPM473 xenograft
model, Birabresib was the most effective treatment. In the other two models, its activity was
comparable to the most effective standard chemotherapy.

Glioblastoma Xenograft Study

o Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.
» Drug Administration: Single agent oral Birabresib was administered.

» Endpoint: The primary endpoint was survival, which was significantly increased in the
treatment group compared to the control.

Diffuse Large B-cell Lymphoma Xenograft Study

e Animal Model: Mice with SU-DHL-2 xenografts.

» Drug Administration: Birabresib was administered orally at 50 mg/kg/day, both as a single
agent and in combination with other targeted agents.

» Endpoint: Anti-tumor activity was evaluated. The combinations showed almost complete
tumor eradication.

Visualizations
BET Inhibitor Signaling Pathway

Birabresib is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins
(BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the
regulation of gene transcription. By binding to acetylated lysine residues on histones, BET
proteins recruit transcriptional machinery to specific gene promoters and enhancers, including
those of key oncogenes like c-MYC. Birabresib competitively binds to the acetyl-lysine binding
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pockets of BET proteins, displacing them from chromatin and thereby downregulating the
expression of target genes involved in cell proliferation and survival.
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 To cite this document: BenchChem. [Comparing in vivo efficacy of Birabresib to (R)-
Birabresib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8092951#comparing-in-vivo-efficacy-of-birabresib-to-
r-birabresib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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